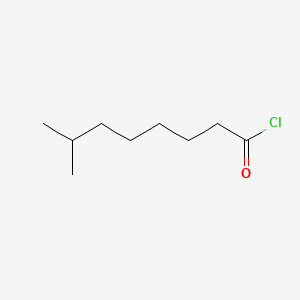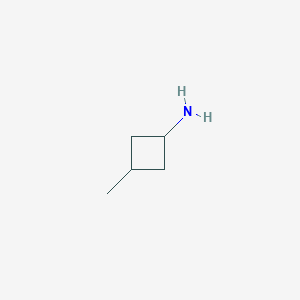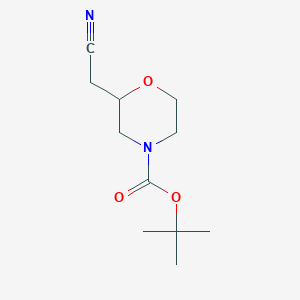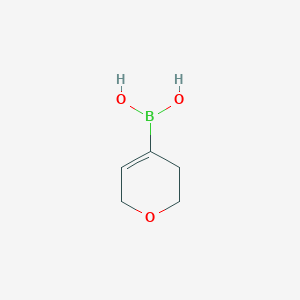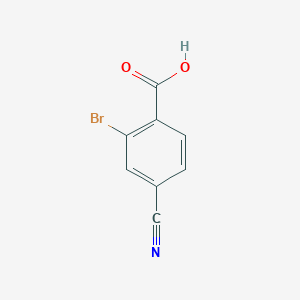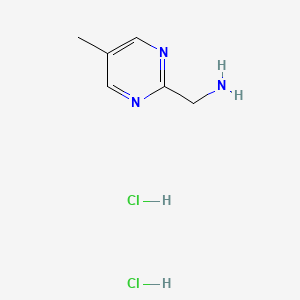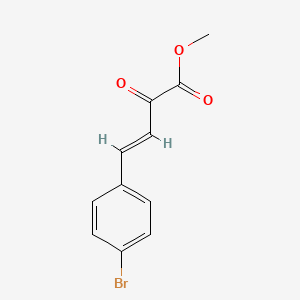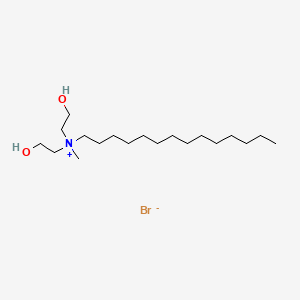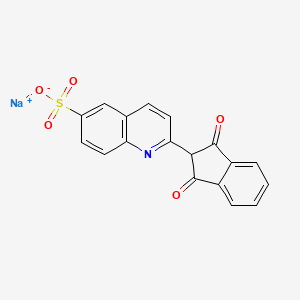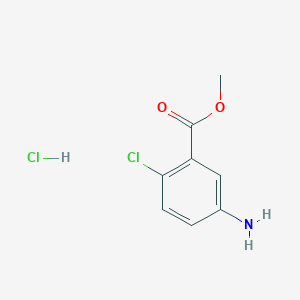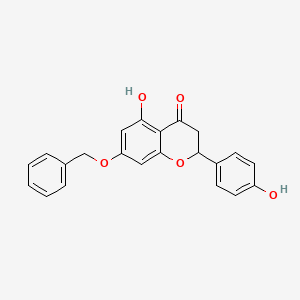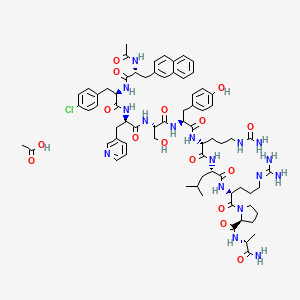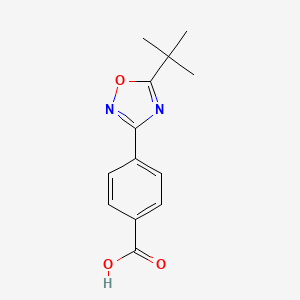
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with one oxygen and two nitrogen atoms . This compound has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It is a perfect framework for novel drug development .
Synthesis Analysis
The synthesis of this compound has been reported by Maftei C. V. et al . They started from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline and synthesized the compound in two steps by isolating the intermediates .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers .Scientific Research Applications
Antitumor Activity : One study synthesized analogs containing a 1,2,4-oxadiazole ring, similar to 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid, and tested them for antitumor activity. The analogs showed potent antitumor properties against a panel of 11 cell lines in vitro (Maftei et al., 2013).
Chemical Sensing : A study reported the use of a compound structurally similar to 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid in developing luminescent sensors for detecting cyanide and mercury ions (Emandi et al., 2018).
Polymer Synthesis : Research on the synthesis of polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s, which are structurally related to 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid, found applications in creating amorphous and soluble polymers for various uses (Hsiao et al., 1999).
Method Development for Synthesis : A study developed an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, a compound closely related to 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid, which has potential for preparing related compounds (Tkachuk et al., 2020).
Electrophosphorescent Intermediates : Another study synthesized a compound structurally related to 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid for use as an electrophosphorescent intermediate (Kong-qiang, 2005).
Antioxidant Activity : A research synthesized compounds containing 1,2,4-oxadiazole and evaluated them for antioxidant properties. These compounds showed significant free-radical scavenging ability (Shakir et al., 2014).
Crystal Structure Determination : A study determined the crystal structure of a large drug molecule structurally similar to 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid using NMR powder crystallography (Baias et al., 2013).
Corrosion Inhibition : Research on molecules containing the tert-butyl benzyl group, similar to 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid, found applications in corrosion inhibition of mild steel in acid media (Chaitra et al., 2018).
Future Directions
properties
IUPAC Name |
4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)12-14-10(15-18-12)8-4-6-9(7-5-8)11(16)17/h4-7H,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIYSPGKWLJPCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


